2-Methylacetoacetyl-coa
Overview
Description
2-Methylacetoacetyl-CoA is an intermediate in the metabolism of isoleucine . It has a molecular formula of C26H42N7O18P3S and an average mass of 865.634 Da . It is also an intermediate in the catabolic pathway of isoleucine .
Synthesis Analysis
The mitochondrial enzyme 2-methylacetoacetyl-coenzyme A thiolase (MAT) is involved in the synthesis of 2-Methylacetoacetyl-coa. MAT not only acts in ketone body utilization (ketolysis) by catalyzing thiolytic cleavage of acetoacetyl-coenzyme A, but also catalyzes conversion of methylacetoacetyl-coenzyme A in isoleucine catabolism .Molecular Structure Analysis
The molecular structure of 2-Methylacetoacetyl-coa is complex, involving multiple functional groups and a large number of atoms . The active site of T2 indicates that the Phe325-Pro326 dipeptide near the catalytic cavity is responsible for the exclusive 2-methyl-branched substrate specificity .Chemical Reactions Analysis
2-Methylacetoacetyl-coa is involved in both ketone body metabolism and isoleucine catabolism. In the process, metabolites accumulate in MAT deficiency and can contribute to the diagnosis via abnormalities in urinary organic acids and blood acylcarnitines .Scientific Research Applications
Enzyme Function and Genetic Mutations
2-Methylacetoacetyl-CoA plays a crucial role in the function of human mitochondrial acetoacetyl-CoA thiolase (T2), a key enzyme in metabolic pathways. T2 is essential in the synthesis and degradation of ketone bodies and the degradation of 2-methylacetoacetyl-CoA. The enzyme is a homotetramer and its gene, ACAT1, has been studied extensively for mutations related to T2 deficiency. Over 80 mutations in the T2 gene have been identified in various populations, each having different prevalent mutations. Understanding these mutations is important for diagnosing and managing metabolic disorders associated with T2 deficiency, such as beta-ketothiolase deficiency.
Clinical Manifestations of T2 Deficiency
2-Methylacetoacetyl-CoA is involved in the manifestation of T2 deficiency, a metabolic disorder. Most patients with T2 deficiency experience their first ketoacidotic crisis between 6 and 36 months of age. The onset of T2 deficiency is influenced by factors such as infection, fasting, and catabolic conditions. The severity of symptoms varies based on the genotype of the patient, with some experiencing severe symptoms while others have milder forms. This variability underscores the importance of understanding the role of 2-methylacetoacetyl-CoA in metabolic processes.
Metabolic Network Analysis and Resveratrol Biosynthesis
2-Methylacetoacetyl-CoA is significant in the study of metabolic networks, particularly in the biosynthesis of resveratrol. In research involving the grape endophytic fungus Alternaria sp. MG1, the conversion of 2-methylacetoacetyl-CoA to acetyl-CoA was analyzed. This process is crucial for the synthesis of malonyl-CoA, a precursor for resveratrol biosynthesis. Studies demonstrated that manipulating the metabolic pathways involving 2-methylacetoacetyl-CoA could enhance resveratrol production. For instance, reducing the consumption of acetyl-CoA in pathways other than resveratrol biosynthesis led to an increase in its production. This research highlights the potential of 2-methylacetoacetyl-CoA in biotechnological applications, especially in the field of natural compound synthesis.
Future Directions
properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-3-oxobutanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O18P3S/c1-13(14(2)34)25(39)55-8-7-28-16(35)5-6-29-23(38)20(37)26(3,4)10-48-54(45,46)51-53(43,44)47-9-15-19(50-52(40,41)42)18(36)24(49-15)33-12-32-17-21(27)30-11-31-22(17)33/h11-13,15,18-20,24,36-37H,5-10H2,1-4H3,(H,28,35)(H,29,38)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t13?,15-,18-,19-,20+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNODHRSCRALBF-NQNBQJKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O18P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70986160 | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylacetoacetyl-coa | |
CAS RN |
6712-01-2 | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6712-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylacetoacetyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006712012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylacetoacetyl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70986160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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